molecular formula C15H23NO2 B2521737 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde CAS No. 881040-95-5

3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde

Numéro de catalogue: B2521737
Numéro CAS: 881040-95-5
Poids moléculaire: 249.354
Clé InChI: JEZNZSCGDOUWQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.354. The purity is usually 95%.
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Applications De Recherche Scientifique

Synthesis and Chemical Intermediates

The synthesis of vanillin and similar aromatic aldehydes is a significant area of research. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is widely used in the food, perfumery, and pharmaceutical industries. Research has focused on developing efficient, environmentally friendly synthesis methods for these compounds, highlighting their importance as chemical intermediates (Tan Ju & Liao Xin, 2003).

Antioxidant Evaluation and Biological Properties

Isoxazolone derivatives, synthesized from reactions involving aromatic aldehydes, show significant biological and medicinal properties, including antioxidant activities. These compounds serve as intermediates for synthesizing various heterocycles, underlining the utility of aromatic aldehydes in pharmaceutical research (Rima Laroum et al., 2019).

Catalytic Oxidation and Environmental Applications

The catalytic oxidation of lignins into aromatic aldehydes like vanillin and syringaldehyde is a crucial process in biomass conversion and valorization. This research explores the optimization of catalytic processes for transforming lignin, a renewable resource, into valuable chemicals, highlighting the role of aromatic aldehydes in sustainable chemistry (V. Tarabanko & N. Tarabanko, 2017).

Food Flavoring and Quality Control

Branched aldehydes, including those derived from or related to 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, are important in food flavoring. The production and degradation of these compounds from amino acids and their role in food quality and flavor enhancement have been extensively reviewed, emphasizing their importance in the food industry (B. Smit, W. Engels, & G. Smit, 2009).

Advanced Oxidation Processes

Research into advanced oxidation processes (AOPs) for degrading environmental pollutants includes studies on the efficiency of different AOPs in breaking down complex organic molecules into less harmful by-products. This research highlights the importance of understanding chemical reactivity and degradation pathways in environmental remediation efforts (Mohammad Qutob et al., 2022).

Mécanisme D'action

Propriétés

IUPAC Name

3-[[di(propan-2-yl)amino]methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11(2)16(12(3)4)9-14-8-13(10-17)6-7-15(14)18-5/h6-8,10-12H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZNZSCGDOUWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C(C=CC(=C1)C=O)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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